molecular formula C16H14ClN3O3S B2582467 N-(2-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide CAS No. 1189453-49-3

N-(2-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide

Cat. No.: B2582467
CAS No.: 1189453-49-3
M. Wt: 363.82
InChI Key: VORCUHVEVSETIM-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiadiazine ring system, which is fused with a sulfonamide group, and a chlorobenzyl moiety attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized by reacting 2-aminobenzenesulfonamide with chloroacetic acid under acidic conditions. This reaction forms the core benzothiadiazine structure.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced by reacting the benzothiadiazine intermediate with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This step typically requires refluxing the reaction mixture in an appropriate solvent like ethanol or acetonitrile.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or thiols, respectively.

    Substitution: N-(2-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide can undergo nucleophilic substitution reactions, especially at the chlorobenzyl moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazine ring system can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine Derivatives: Compounds like hydrochlorothiazide and chlorothiazide, which are used as diuretics.

    Sulfonamide Derivatives: Compounds such as sulfanilamide, which have antimicrobial properties.

Uniqueness

N-(2-chlorobenzyl)-2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetamide is unique due to its specific combination of a benzothiadiazine ring with a chlorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c17-12-6-2-1-5-11(12)10-18-16(21)9-15-19-13-7-3-4-8-14(13)24(22,23)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORCUHVEVSETIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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